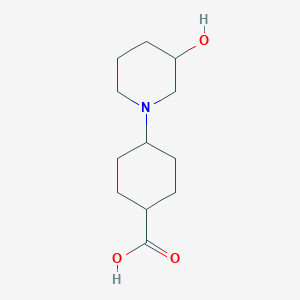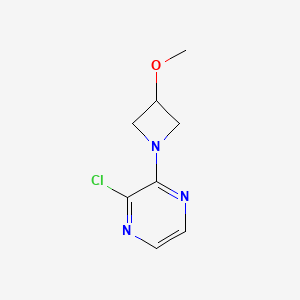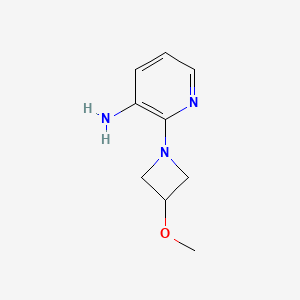![molecular formula C8H14N2O2 B1476655 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one CAS No. 2097955-14-9](/img/structure/B1476655.png)
2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one
Vue d'ensemble
Description
3-Azabicyclo[3.1.1]heptanes are a class of compounds that have been studied for their potential as bioisosteres, which are compounds that can mimic the properties of other compounds in biological systems . They have been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties .
Synthesis Analysis
A general approach to synthesizing 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
3-Azabicyclo[3.1.1]heptanes have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties to meta-substituted benzenes . This similarity is why they have been proposed as bioisosteres .Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .Physical and Chemical Properties Analysis
3-Azabicyclo[3.1.1]heptanes have similar physicochemical properties to meta-substituted benzenes . When incorporated into the structure of Rupatidine, the metabolic stability in human liver microsomes dramatically increased .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Intramolecular Reductive Cyclopropanation : Gensini et al. (2002) demonstrated the synthesis of tris- and monoprotected derivatives with a 1-amino-3-azabicyclo[3.1.0]hexane skeleton through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides (Gensini et al., 2002).
Rearrangement in Sulfuric Acid : Agafontsev and Tkachev (2005) reported that the rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes in sulfuric acid leads to 2-oxa-4-azabicyclo[3.3.1]non-3-en-6-one derivatives (Agafontsev & Tkachev, 2005).
Medical and Biological Applications
Cysteine Proteases Inhibitors : Zhou et al. (2002) designed and synthesized 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives as inhibitors for cysteine proteases cathepsins B, L, K, and S, with one compound showing excellent inhibition activity (Zhou et al., 2002).
Antitumor Activity : Singh and Micetich (2003) reported on a series of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives with varying degrees of antitumor activity. Some derivatives showed strong cytotoxicity against certain cancer cell lines (Singh & Micetich, 2003).
Chemical Synthesis and Drug Design
Bicyclic Tetrahydrofuran-Fused β-Lactams : Mollet et al. (2012) showed the synthesis of bicyclic tetrahydrofuran-fused β-lactams, which could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology is significant for drug design (Mollet, D’hooghe, & Kimpe, 2012).
Aminohydroxylations for Stereoselectivity : Allemann and Vogel (1991) achieved highly stereoselective aminohydroxylations of exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, important for creating protected forms of certain bicyclic compounds (Allemann & Vogel, 1991).
Orientations Futures
The future directions for the study of 3-azabicyclo[3.1.1]heptanes could involve further exploration of their potential as bioisosteres . Additionally, more strategies for their synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents, could be developed .
Mécanisme D'action
Target of Action
The primary target of 2-Amino-1-(3-oxa-6-azabicyclo[31It is known that this compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .
Mode of Action
The exact mode of action of 2-Amino-1-(3-oxa-6-azabicyclo[31Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target receptors .
Biochemical Pathways
The specific biochemical pathways affected by 2-Amino-1-(3-oxa-6-azabicyclo[31Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters in the nervous system .
Pharmacokinetics
The pharmacokinetic properties of 2-Amino-1-(3-oxa-6-azabicyclo[31It is noted that this compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have comparable pharmacokinetic properties to morpholine, which is known to be well absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of 2-Amino-1-(3-oxa-6-azabicyclo[31Given its structural similarity to tropane alkaloids , it may exert similar effects, which include modulation of neurotransmitter activity and potential impacts on cellular signaling pathways .
Propriétés
IUPAC Name |
2-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(9)8(11)10-6-2-7(10)4-12-3-6/h5-7H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOQLGAOYNQAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CC1COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)acetic acid](/img/structure/B1476583.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-amine](/img/structure/B1476586.png)





